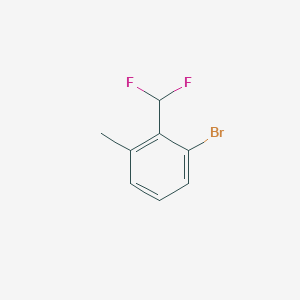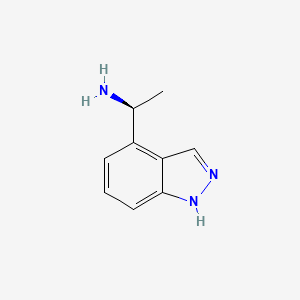
(S)-1-(1H-Indazol-4-yl)ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-(1H-Indazol-4-yl)ethan-1-amine is a chiral compound featuring an indazole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. The compound’s chirality arises from the presence of a stereocenter at the ethanamine moiety. Indazole derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(1H-Indazol-4-yl)ethan-1-amine typically involves the construction of the indazole ring followed by the introduction of the ethanamine side chain. Common synthetic routes may include:
Cyclization Reactions: Starting from ortho-substituted anilines and hydrazines to form the indazole core.
Chiral Resolution: Using chiral catalysts or resolving agents to obtain the desired enantiomer.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This may include:
Catalytic Hydrogenation: To introduce the amine group.
Enzymatic Resolution: To achieve high enantiomeric purity.
化学反応の分析
Types of Reactions
(S)-1-(1H-Indazol-4-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides or hydroxylated derivatives.
Reduction: Reduction of any functional groups present on the indazole ring.
Substitution: Electrophilic or nucleophilic substitution reactions on the indazole ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated indazole derivatives, while substitution reactions could introduce various functional groups onto the indazole ring.
科学的研究の応用
(S)-1-(1H-Indazol-4-yl)ethan-1-amine may have several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological targets.
Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: Use in the development of new materials or catalysts.
作用機序
The mechanism of action of (S)-1-(1H-Indazol-4-yl)ethan-1-amine would involve its interaction with specific molecular targets, such as enzymes or receptors. The indazole ring can mimic natural substrates or inhibitors, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
Indazole Derivatives: Compounds with similar indazole structures but different substituents.
Chiral Amines: Compounds with similar chiral centers but different aromatic rings.
Uniqueness
(S)-1-(1H-Indazol-4-yl)ethan-1-amine’s uniqueness lies in its specific combination of the indazole ring and the chiral ethanamine moiety, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
特性
分子式 |
C9H11N3 |
|---|---|
分子量 |
161.20 g/mol |
IUPAC名 |
(1S)-1-(1H-indazol-4-yl)ethanamine |
InChI |
InChI=1S/C9H11N3/c1-6(10)7-3-2-4-9-8(7)5-11-12-9/h2-6H,10H2,1H3,(H,11,12)/t6-/m0/s1 |
InChIキー |
PZHSBPNNDBCETB-LURJTMIESA-N |
異性体SMILES |
C[C@@H](C1=C2C=NNC2=CC=C1)N |
正規SMILES |
CC(C1=C2C=NNC2=CC=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2-Aminobenzo[d]thiazol-4-yl)boronic acid](/img/structure/B12973975.png)

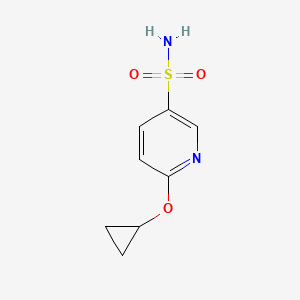
![4-Chloro-3-hydroxy-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)but-3-enenitrile](/img/structure/B12973993.png)
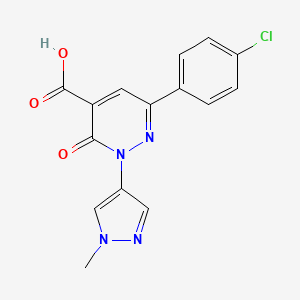
![5'-Methoxyspiro[cyclohexane-1,3'-pyrrolo[2,3-b]pyridine]-2',4(1'H)-dione](/img/structure/B12974008.png)
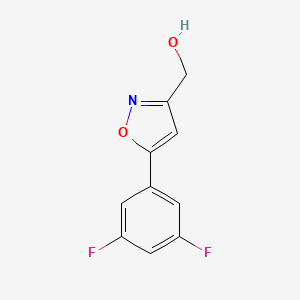
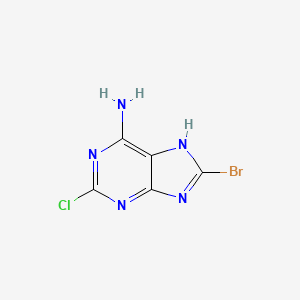


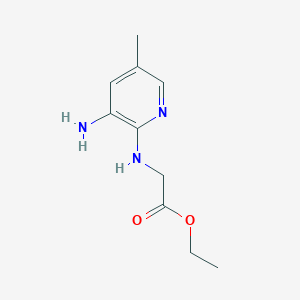
![(5-Methoxypyrazolo[1,5-a]pyridin-3-yl)methanamine](/img/structure/B12974051.png)
